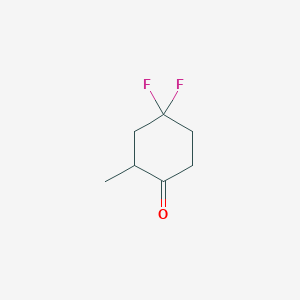![molecular formula C10H14F3NO2 B2739072 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one CAS No. 1909308-87-7](/img/structure/B2739072.png)
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro compounds are a class of organic compounds that have two rings sharing one atom . The “5.5” in the name suggests that the compound has two rings of 5 and 5 atoms respectively. The “9-oxa” and “2-aza” suggest the presence of an oxygen atom and a nitrogen atom in the 9th and 2nd position of the spiro system respectively. The “trifluoromethyl” group is a common functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a Robinson annelation, a chemical reaction used to create a new ring in an organic compound . The reaction involves the condensation of a ketone with a methylene group adjacent to an electron-withdrawing group .Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple rings and functional groups. The spiro system would create a three-dimensional structure, with the oxygen and nitrogen atoms likely contributing to the polarity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound reactive. The presence of the nitrogen and oxygen atoms could also influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound “5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one” is used in the synthesis of pharmaceutical compounds . It is an intermediate in the process of preparing 1,4-diazaspiro [5.5]undecan-3-one and its analogues .
Treatment of Disorders Involving Abnormal Cellular Proliferation
The analogues of 1,4-diazaspiro [5.5]undecan-3-one, which can be prepared using “5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one”, are useful in the treatment of disorders involving abnormal cellular proliferation . This includes various types of cancer and other diseases characterized by uncontrolled cell growth .
Chemical Intermediates
“5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one” is also used as a chemical intermediate in the synthesis process . These intermediates are crucial in the production of the final pharmaceutical compounds .
Research on m6A Regulation Machinery
There is accumulating evidence suggesting that the METTL3/METTL14 protein complex, part of the m6A regulation machinery, is a key player in a variety of diseases . While it’s not directly stated, it’s possible that “5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one” could be used in research related to this machinery.
Development of New Synthesis Methods
The compound “5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one” is also involved in the development of new synthesis methods . For example, it is used in the improved synthesis of 1,4-diazaspiro [5.5]undecan-3-one .
Study of Spirocyclic Compounds
“5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one” is a spirocyclic compound. Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom. They are of interest in scientific research due to their unique chemical properties and potential applications in various fields .
properties
IUPAC Name |
5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)7-5-8(15)14-6-9(7)1-3-16-4-2-9/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXVNHIFXHOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)CC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)
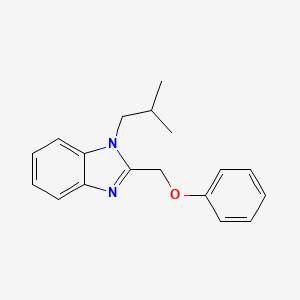
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
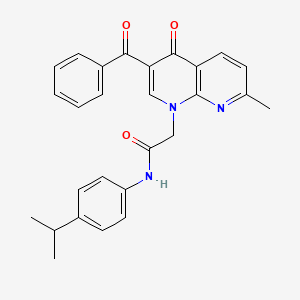

![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)
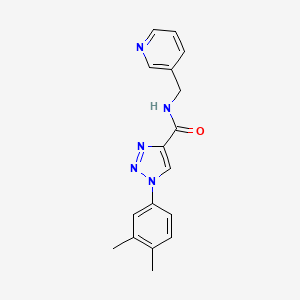
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
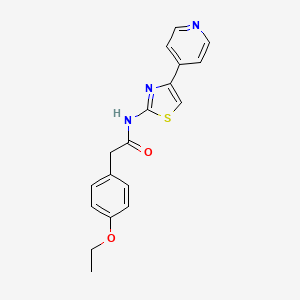
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)
![1-(4-chlorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739008.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2739009.png)
